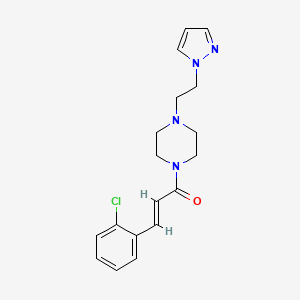
(E)-1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H21ClN4O and its molecular weight is 344.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one, with the CAS number 1334377-05-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a piperazine ring linked to a pyrazole moiety and a chlorophenyl group, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C18H21ClN4O, with a molecular weight of approximately 344.8 g/mol. The presence of the chlorophenyl and pyrazole groups suggests possible interactions with various biological targets, making it a candidate for further investigation in therapeutic applications.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Activity : Many pyrazole derivatives have shown efficacy in inhibiting tumor cell growth. For instance, compounds with similar piperazine and pyrazole functionalities have been reported to inhibit Aurora-A kinase, which is crucial for cell cycle regulation and is often overexpressed in cancers .
- Antimicrobial Properties : Some studies suggest that similar compounds can exhibit antimicrobial effects, potentially making them useful in treating infections caused by resistant strains.
The biological activity of this compound is hypothesized to involve:
- Kinase Inhibition : The structure suggests potential inhibition of specific kinases involved in cell proliferation and survival.
- Cell Cycle Disruption : By interfering with kinase activity, this compound may disrupt normal cell cycle progression, leading to apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have explored the biological implications of related compounds:
Case Study 1: Aurora-A Kinase Inhibition
In a study examining the inhibition of Aurora-A kinase by substituted pyrazoles, it was found that modifications to the pyrazole ring could enhance inhibitory potency while reducing off-target effects on hERG channels, which are critical for cardiac function .
Case Study 2: Antimicrobial Activity
Research on piperazine derivatives has highlighted their potential as antimicrobial agents. For example, derivatives similar to this compound demonstrated significant activity against various bacterial strains, suggesting that structural components like the piperazine ring play a vital role in mediating these effects.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁ClN₄O |
| Molecular Weight | 344.8 g/mol |
| CAS Number | 1334377-05-7 |
| Potential Activities | Anticancer, Antimicrobial |
特性
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O/c19-17-5-2-1-4-16(17)6-7-18(24)22-13-10-21(11-14-22)12-15-23-9-3-8-20-23/h1-9H,10-15H2/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHRWSSUHDYDPG-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CC=N2)C(=O)C=CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCN2C=CC=N2)C(=O)/C=C/C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














